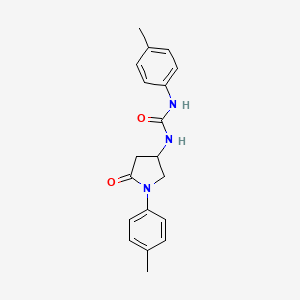

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTUPB and belongs to the class of pyrrolidine urea derivatives. PTUPB has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Applications De Recherche Scientifique

Stereoselective Synthesis and Biological Activity

The synthesis of complex molecules with specific stereochemistry is a critical aspect of drug development. For instance, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor highlights the importance of precise chemical manipulation in creating compounds with desired biological activities (Zecheng Chen et al., 2010). Such methodologies could be applied to the synthesis of "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" for exploring its potential as a kinase inhibitor or other biologically active molecule.

Material Science and Electrochemical Applications

In material science, the modification of carbon surfaces with nitrogen- and oxygen-containing groups, as studied by D. Hulicova‐Jurcakova et al. (2009), can enhance electrochemical performance in supercapacitors. The chemical structure of "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" suggests potential for surface modification, indicating its use in developing materials with improved energy storage capabilities (D. Hulicova‐Jurcakova et al., 2009).

Supramolecular Chemistry and Host-Guest Interactions

The design and synthesis of macrocycles containing various functional groups, as explored by Lester Kaplan et al. (1979), are foundational in supramolecular chemistry. These compounds are capable of complexing with ions or small molecules, a property that can be harnessed for sensing or catalysis. The structural complexity of "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" might allow it to act as a ligand in host-guest systems, potentially for the development of new sensors or catalysts (Lester Kaplan et al., 1979).

Environmental Science and Bioelectrochemical Systems

The conversion of urea to nitrogen using modified carbon electrodes, as investigated by Hiroaki Watanabe et al. (2009), presents an innovative approach to waste treatment and environmental remediation. The urea moiety in "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" suggests it could play a role in similar bioelectrochemical systems for the efficient decomposition of urea in wastewater treatments (Hiroaki Watanabe et al., 2009).

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-13-3-7-15(8-4-13)20-19(24)21-16-11-18(23)22(12-16)17-9-5-14(2)6-10-17/h3-10,16H,11-12H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBZHVBCOXFBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)

![N-cyclopropyl-1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B2509503.png)

![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)

![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)

![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2509522.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)